Cas no 2138025-99-5 (2,3,3-trimethyl-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)butanamide)

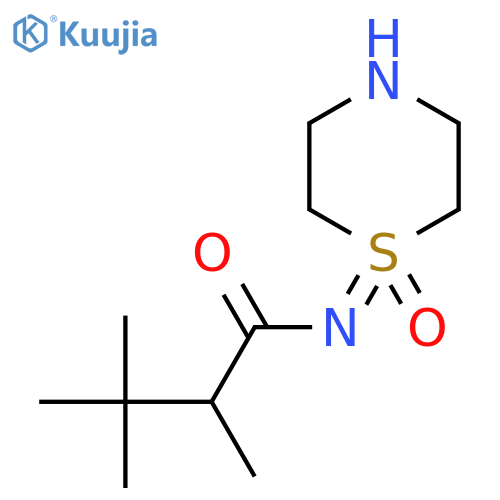

2138025-99-5 structure

商品名:2,3,3-trimethyl-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)butanamide

2,3,3-trimethyl-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)butanamide 化学的及び物理的性質

名前と識別子

-

- 2,3,3-trimethyl-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)butanamide

- 2138025-99-5

- EN300-1132035

-

- インチ: 1S/C11H22N2O2S/c1-9(11(2,3)4)10(14)13-16(15)7-5-12-6-8-16/h9,12H,5-8H2,1-4H3

- InChIKey: NGUVESUJQWMXQP-UHFFFAOYSA-N

- ほほえんだ: S1(CCNCC1)(=NC(C(C)C(C)(C)C)=O)=O

計算された属性

- せいみつぶんしりょう: 246.14019912g/mol

- どういたいしつりょう: 246.14019912g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 364

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 66.9Ų

2,3,3-trimethyl-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)butanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1132035-10g |

2,3,3-trimethyl-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)butanamide |

2138025-99-5 | 95% | 10g |

$4545.0 | 2023-10-26 | |

| Enamine | EN300-1132035-0.5g |

2,3,3-trimethyl-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)butanamide |

2138025-99-5 | 95% | 0.5g |

$1014.0 | 2023-10-26 | |

| Enamine | EN300-1132035-0.05g |

2,3,3-trimethyl-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)butanamide |

2138025-99-5 | 95% | 0.05g |

$888.0 | 2023-10-26 | |

| Enamine | EN300-1132035-1g |

2,3,3-trimethyl-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)butanamide |

2138025-99-5 | 95% | 1g |

$1057.0 | 2023-10-26 | |

| Enamine | EN300-1132035-1.0g |

2,3,3-trimethyl-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)butanamide |

2138025-99-5 | 1g |

$728.0 | 2023-06-09 | ||

| Enamine | EN300-1132035-10.0g |

2,3,3-trimethyl-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)butanamide |

2138025-99-5 | 10g |

$3131.0 | 2023-06-09 | ||

| Enamine | EN300-1132035-2.5g |

2,3,3-trimethyl-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)butanamide |

2138025-99-5 | 95% | 2.5g |

$2071.0 | 2023-10-26 | |

| Enamine | EN300-1132035-5.0g |

2,3,3-trimethyl-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)butanamide |

2138025-99-5 | 5g |

$2110.0 | 2023-06-09 | ||

| Enamine | EN300-1132035-5g |

2,3,3-trimethyl-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)butanamide |

2138025-99-5 | 95% | 5g |

$3065.0 | 2023-10-26 | |

| Enamine | EN300-1132035-0.1g |

2,3,3-trimethyl-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)butanamide |

2138025-99-5 | 95% | 0.1g |

$930.0 | 2023-10-26 |

2,3,3-trimethyl-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)butanamide 関連文献

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

2138025-99-5 (2,3,3-trimethyl-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)butanamide) 関連製品

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量